4-bromo-2-(2-methoxyethoxy)pyrimidine
Description
Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry
Pyrimidine, a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its derivatives are fundamental components of many biologically active molecules, including the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks of nucleic acids. numberanalytics.com The versatility of the pyrimidine ring in synthesis and its capacity for functionalization at various positions make it a crucial scaffold for the development of new compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comderpharmachemica.comorientjchem.org The fusion of the pyrimidine moiety with other heterocyclic systems gives rise to a wide range of compounds with significant pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities. derpharmachemica.comnih.gov
Role of Halogenation in Pyrimidine Reactivity and Functionalization
The introduction of halogen atoms onto the pyrimidine ring dramatically influences its chemical reactivity and provides a handle for further molecular modifications. Halogenated pyrimidines are key intermediates in organic synthesis, serving as precursors for a multitude of transformations. acs.org The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of electronegative halogen substituents, makes it susceptible to nucleophilic substitution reactions. acs.org
The reactivity of halogens on the pyrimidine ring is position-dependent, with the order of reactivity generally being position 4 > position 6 > position 2. acs.org This differential reactivity allows for selective and sequential functionalization of the pyrimidine core. Furthermore, halogenated pyrimidines are excellent substrates for various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov This capability is instrumental in the construction of complex molecular architectures.
Overview of Ether Linkages in Organic Molecules
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). wikipedia.orgnumberanalytics.com This ether linkage imparts specific physical and chemical properties to a molecule. Ethers are generally less reactive than alcohols and are relatively stable, making them useful as solvents in chemical reactions. numberanalytics.comalfa-chemistry.com However, the C-O bond in ethers can be cleaved under harsh conditions, such as treatment with strong acids. byjus.com
Contextualization of 4-Bromo-2-(2-methoxyethoxy)pyrimidine within Synthetic Organic Chemistry
This compound is a specialized chemical compound that combines the key features of a halogenated pyrimidine and an ether. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry. The bromine atom at the 4-position of the pyrimidine ring serves as a reactive site for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Chemical and Physical Properties
The properties of this compound are crucial for its application in synthesis. Below is a table summarizing its key identifiers and physical characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2138037-71-3 bldpharm.com |
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol |
| Appearance | Not specified in available results |
| Purity | Not specified in available results |
Properties
CAS No. |
2138037-71-3 |
|---|---|
Molecular Formula |
C7H9BrN2O2 |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 2 Methoxyethoxy Pyrimidine
Precursor Synthesis and Halogenation Strategies
The initial phase of the synthesis focuses on building the pyrimidine (B1678525) framework and introducing the critical bromine atom at the C4 position. This involves the preparation of suitable pyrimidine precursors and the application of specific halogenation techniques.
The most common and versatile precursor for the synthesis of functionalized pyrimidines is uracil (B121893), also known as pyrimidine-2,4(1H,3H)-dione or 2,4-dihydroxypyrimidine. chemicalbook.comchemicalbook.com Uracil serves as a readily available and inexpensive starting material. There are numerous established methods for its laboratory synthesis:
Condensation Reaction : A prevalent method involves the condensation of malic acid with urea (B33335) in the presence of fuming sulfuric acid. byjus.comwikipedia.org
From Cytosine : Uracil can be produced by the hydrolysis of cytosine, which yields uracil and ammonia. byjus.comwikipedia.org
From Thiouracil : A double decomposition of thiouracil in an aqueous solution of chloroacetic acid can also form uracil. wikipedia.orggoogle.com
Once uracil is obtained, it is typically converted into a more reactive intermediate, such as a dihalopyrimidine, to facilitate subsequent substitution reactions. A key precursor for the synthesis of 4-bromo-2-(2-methoxyethoxy)pyrimidine is 2,4-dichloropyrimidine (B19661). This conversion is achieved by treating uracil with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often at elevated temperatures. chemicalbook.comchemicalbook.com
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Uracil (Pyrimidine-2,4(1H,3H)-dione) | Phosphorus oxychloride (POCl₃) | Reflux, 110°C | 2,4-Dichloropyrimidine | chemicalbook.com |
| Uracil | POCl₃, Xylene Amine | Heat to 130°C | 2,4-Dichloropyrimidine | chemicalbook.com |
| 2,4-Dihydroxypyrimidine | Thionyl chloride (SOCl₂), BTC, DMAP | 65-70°C | 2,4-Dichloropyrimidine | chemicalbook.com |
With a suitable pyrimidine core, the next crucial step is the introduction of a bromine atom at the C4 position. This can be accomplished through either direct or indirect methods.
Direct bromination of a pyrimidine ring at a specific position can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack than benzene (B151609). However, the presence of activating groups can facilitate this reaction. For a precursor that already contains the 2-(2-methoxyethoxy) moiety, direct bromination at the C4 position would be attempted using a suitable brominating agent. Reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in various solvents are commonly employed for the halogenation of heterocyclic compounds. nih.gov The regioselectivity of the reaction would be highly dependent on the directing effects of the substituent at the C2 position and the reaction conditions. nih.gov
A more reliable and commonly used method for introducing a halogen at a specific position on the pyrimidine ring is through the displacement of a suitable leaving group, such as a hydroxyl group. This strategy is analogous to the conversion of uracil to 2,4-dichloropyrimidine.
In a plausible synthetic route, a precursor such as 2-chloro-4-hydroxypyrimidine (B50734) could be utilized. This intermediate can be synthesized from uracil. The hydroxyl group at the C4 position can then be converted to a bromine atom using a brominating agent like phosphorus oxybromide (POBr₃). This reaction effectively replaces the hydroxyl group with a bromine atom, yielding a 4-bromo-2-chloropyrimidine (B580221) intermediate, which is primed for the next step in the synthesis.
Regioselective Bromination Techniques at the C4 Position
Introduction of the 2-(2-Methoxyethoxy) Moiety
The final stage of the synthesis involves attaching the 2-(2-methoxyethoxy) side chain to the C2 position of the pyrimidine ring.
This transformation is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a halogen atom on the pyrimidine ring is displaced by the nucleophile, which in this case is the alkoxide generated from 2-methoxyethanol (B45455).
The key challenge in this step is achieving regioselectivity. In a dihalogenated pyrimidine, such as 2,4-dichloropyrimidine or 4-bromo-2-chloropyrimidine, the halogen atoms at the C2 and C4 positions exhibit different reactivities. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. nih.govquora.com
To achieve the desired substitution at the C2 position, chemists employ several strategies:
Sequential Substitution : One approach involves reacting 2,4-dichloropyrimidine with a nucleophile that will selectively displace the more reactive C4-chloro group first. The resulting 4-substituted-2-chloropyrimidine can then be reacted with 2-methoxyethanol to substitute the C2-chloro group. However, for the target molecule, this would require a method to convert the C4-substituent into a bromo group later on.
Modulating Reactivity : A more direct approach involves starting with an intermediate like 4-bromo-2-chloropyrimidine. The relative reactivity of the C2-chloro and C4-bromo groups towards the incoming nucleophile (2-methoxyethoxide) will determine the outcome. Under specific reaction conditions (e.g., choice of solvent, temperature, and base), it is possible to favor the substitution of the chlorine atom at the C2 position.
Activating the C2 Position : Another strategy involves using a precursor where the C2 position is rendered more reactive. For instance, converting the C2 position to a better leaving group, such as a sulfonyl group, can facilitate its displacement by 2-methoxyethanol. nih.gov
A typical procedure would involve dissolving the 4-bromo-2-halopyrimidine precursor in a suitable solvent, such as DMF or THF. Sodium hydride (NaH) is often used to deprotonate the 2-methoxyethanol, forming the sodium 2-methoxyethoxide nucleophile in situ. This is then reacted with the pyrimidine precursor, leading to the displacement of the leaving group at the C2 position and the formation of the final product, this compound. acs.org
| Precursor Type | Nucleophile | Base | Solvent | Typical Position of Attack | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Amines | - | - | C4 (major), C2 (minor) | chemicalbook.com |
| 2,4-Diazidopyrimidine | Thiols | K₂CO₃ or NEt₃ | DMF or DCM | C4 | nih.gov |
| 2-Chloro-5-bromopyrimidine | Alcohols | NaH | DMF | C2 | acs.org |
| 2-(Methylsulfonyl)pyrimidine | Nitrogen or Oxygen Nucleophiles | - | - | C2 | nih.gov |
Etherification Methodologies Utilizing Alkylating Agents
The formation of the ether bond in this compound is accomplished by reacting a pyrimidine substrate with an alkylating agent derived from 2-methoxyethanol. The two principal methodologies for this transformation are the Williamson ether synthesis and palladium-catalyzed etherification.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a venerable and widely used method for preparing ethers. In the context of synthesizing this compound, this reaction involves the nucleophilic substitution of a leaving group on the pyrimidine ring by the alkoxide of 2-methoxyethanol. masterorganicchemistry.comyoutube.com The reaction typically proceeds via an SNAr (nucleophilic aromatic substitution) mechanism.
The process commences with the deprotonation of 2-methoxyethanol using a strong base to form the corresponding 2-methoxyethoxide nucleophile. Common bases for this step include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The resulting alkoxide then attacks a dihalogenated pyrimidine, such as 4-bromo-2-chloropyrimidine. The chlorine atom at the C-2 position is generally more susceptible to nucleophilic attack than the bromine atom at the C-4 position, leading to the desired regioselectivity. The reaction is typically conducted in an inert solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). utahtech.eduwvu.edu
A general synthetic scheme is as follows:
Alkoxide Formation: 2-methoxyethanol is treated with a strong base (e.g., NaH) in an anhydrous solvent to generate the sodium 2-methoxyethoxide.
Nucleophilic Substitution: 4-bromo-2-chloropyrimidine is added to the alkoxide solution. The 2-methoxyethoxide ion displaces the chloride ion at the C-2 position of the pyrimidine ring.
Work-up and Isolation: The reaction is quenched, and the product is isolated and purified.
An analogous synthesis reported in the literature involves reacting a substituted phenol (B47542) with 2-chloro-5-bromo-pyrimidine, which was heated to 90-100 °C for an extended period to achieve the desired ether linkage. acs.org This highlights that elevated temperatures may be necessary to drive the reaction to completion.
Table 1: Typical Reagents in Williamson Ether Synthesis for Pyrimidine Derivatives
| Component | Example | Role | Reference |
|---|---|---|---|
| Pyrimidine Substrate | 4-bromo-2-chloropyrimidine | Electrophile | acs.org |
| Alcohol | 2-methoxyethanol | Nucleophile Precursor | utahtech.edu |
| Base | Sodium Hydride (NaH) | Deprotonating Agent | libretexts.org |
Palladium-Catalyzed Etherification
An alternative, modern approach is the palladium-catalyzed etherification, a variant of the Buchwald-Hartwig amination. berkeley.edu This method allows for the formation of the C-O bond under conditions that can be milder than the classical Williamson synthesis and often exhibit broader functional group tolerance. acs.org
This catalytic cycle typically involves the coupling of an aryl halide (the bromopyrimidine) with an alcohol (2-methoxyethanol) in the presence of a palladium catalyst, a phosphine-based ligand, and a base. The choice of ligand is crucial for the efficiency of the catalyst. nih.gov
The key steps in the catalytic cycle are:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the pyrimidine ring to form a Pd(II) complex.
Ligand Exchange/Deprotonation: The alcohol coordinates to the palladium center, and the base facilitates its deprotonation to form a palladium-alkoxide species.
Reductive Elimination: The desired ether product, this compound, is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
This method is particularly advantageous for less reactive aryl halides or when sensitive functional groups are present. acs.org
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is essential for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts.
Catalyst Systems and Ligands
For palladium-catalyzed etherification, the selection of the catalyst and ligand system is paramount. The evolution of Buchwald-Hartwig cross-coupling has led to several generations of highly effective phosphine (B1218219) ligands. acs.orgnih.gov
Catalyst Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.govresearchgate.net Air-stable palladacycle precatalysts have also been developed to improve catalyst stability and reactivity under milder conditions. nih.gov
Ligands: The ligands must be carefully chosen to promote the desired catalytic activity. Biaryl phosphine ligands (e.g., RuPhos, XPhos) and bulky, electron-rich ferrocenyl phosphines (e.g., Josiphos family) are often employed. nih.gov For couplings involving heteroaryl halides like pyrimidines, chelating bisphosphine ligands such as Xantphos can be particularly effective by preventing catalyst poisoning by the nitrogen atoms of the pyrimidine ring. acs.orgresearchgate.net
Table 2: Common Ligands for Palladium-Catalyzed Cross-Coupling of (Hetero)aryl Halides
| Ligand Family | Example Ligand | Key Feature | Reference |
|---|---|---|---|
| Biaryl Phosphines | RuPhos, XPhos | Bulky, electron-rich | nih.gov |
| Ferrocenyl Phosphines | Josiphos (CyPF-tBu) | Hindered, strong electron donation | nih.gov |
| Bisphosphines | Xantphos | Wide bite angle, chelating | researchgate.net |
Solvent Effects and Reaction Media
The choice of solvent significantly influences reaction rates and outcomes in both Williamson and palladium-catalyzed syntheses.
Williamson Ether Synthesis: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (THF) are typically preferred. These solvents effectively solvate the cation of the alkoxide salt, leaving a "naked" and highly reactive alkoxide anion, thereby accelerating the SNAr reaction. masterorganicchemistry.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be beneficial in biphasic systems to facilitate the transport of the alkoxide from an aqueous or solid phase to the organic phase. utahtech.edu
Palladium-Catalyzed Etherification: The choice of solvent can affect the solubility of the reagents and the stability and activity of the catalyst. Ethers like 1,4-dioxane (B91453) and cyclopentyl methyl ether (CPME) are commonly used, as are aromatic hydrocarbons like toluene. nih.govnih.gov Studies on related cross-coupling reactions have shown that the solvent can play a critical role, with CPME sometimes providing superior yields compared to THF or dioxane. nih.gov
Temperature and Pressure Control
Temperature is a critical parameter that must be carefully controlled to ensure efficient reaction without promoting decomposition or side reactions.
Williamson Ether Synthesis: These reactions often require heating to overcome the activation energy for nucleophilic aromatic substitution. Temperatures can range from room temperature to reflux, with typical values between 60 °C and 100 °C. acs.org For instance, refluxing gently for a specified period is a common procedure. utahtech.edu Careful temperature control is needed to prevent the evaporation of volatile reactants or solvents.
Palladium-Catalyzed Etherification: While modern catalysts have enabled many reactions to proceed at room temperature, some substrate combinations still require heating. nih.gov Temperatures may range from ambient to 100 °C or higher, often under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from oxidation. Microwave heating has also been employed to accelerate reactions, allowing for rapid optimization and synthesis. nih.gov Most laboratory-scale syntheses are conducted at atmospheric pressure.
Green Chemistry Approaches in Synthesis
The development of environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. For the synthesis of this compound, while specific green chemistry protocols are not extensively documented in publicly available literature, the principles of green chemistry can be applied to its hypothetical synthesis based on established methods for pyrimidine derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. acs.orgrasayanjournal.co.in
Green chemistry strategies applicable to the synthesis of substituted pyrimidines, and by extension to this compound, include the use of alternative energy sources like microwave irradiation, solvent-free reaction conditions, and the development of catalytic, multicomponent reactions. acs.orgrasayanjournal.co.inresearchgate.net
One of the key strategies in green chemistry is the use of microwave-assisted synthesis. youtube.com This technique can significantly reduce reaction times, improve yields, and often allows for reactions to be conducted in the absence of a solvent or with more environmentally friendly solvents like water or ethanol. youtube.comresearchgate.netsemanticscholar.org For instance, the synthesis of various pyrimidine derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating. semanticscholar.org
Solvent-free or solid-state reactions, such as those conducted using ball milling or grindstone chemistry, represent another important green approach. researchgate.netresearchgate.net These methods can eliminate the need for volatile and often toxic organic solvents, thereby reducing environmental pollution and simplifying product purification. acs.orgresearchgate.net Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are also a hallmark of green synthesis due to their high atom economy and operational simplicity. acs.orgacs.org
In the context of synthesizing this compound, a hypothetical green approach would involve the initial synthesis of a pyrimidine core using a green method, followed by functionalization. For example, the condensation of a suitable three-carbon dielectrophile with a dinucleophile like guanidine (B92328) could be performed under microwave or solvent-free conditions to construct the 2-aminopyrimidine (B69317) precursor. nih.gov
The subsequent bromination step, traditionally carried out with hazardous reagents like liquid bromine, can also be made greener. wordpress.com The use of solid, easier-to-handle brominating agents such as N-bromosuccinimide (NBS) is a step in this direction. wordpress.comnih.gov Furthermore, carrying out the bromination in greener solvents or under catalytic conditions would enhance the environmental profile of the synthesis. nih.gov Research on the bromination of pyrimidine and purine (B94841) nucleosides has demonstrated the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in aprotic solvents, which can be more efficient and selective. nih.gov
A comparison of potential conventional versus green synthetic steps for a hypothetical synthesis of this compound is presented in the table below.
| Step | Conventional Method | Potential Green Chemistry Approach | Green Advantage |
| Pyrimidine Ring Synthesis | Condensation in high-boiling organic solvents with strong acids or bases. | Microwave-assisted, solvent-free, or multicomponent reaction using a biodegradable catalyst. acs.orgsemanticscholar.orgacs.org | Reduced reaction time, lower energy consumption, less hazardous waste, higher atom economy. acs.orgyoutube.com |
| Bromination | Use of liquid bromine (Br₂) in chlorinated solvents. wordpress.com | Use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a greener solvent or under catalytic conditions. wordpress.comnih.gov | Safer reagents, reduced toxicity, and potentially higher selectivity. wordpress.comnih.gov |
| Introduction of the 2-methoxyethoxy group | Reaction with 2-methoxyethanol using a strong base in a polar aprotic solvent. | Catalytic etherification, possibly under phase-transfer conditions or using a solid-supported base to simplify work-up. | Reduced use of stoichiometric strong bases, easier purification, and potential for catalyst recycling. |
While a dedicated green synthesis for this compound is not yet established, the application of these general principles offers a clear path toward developing a more sustainable and environmentally responsible manufacturing process for this and related compounds. rasayanjournal.co.inrsc.org
Chemical Reactivity and Transformations of 4 Bromo 2 2 Methoxyethoxy Pyrimidine
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 4-bromo-2-(2-methoxyethoxy)pyrimidine, the bromine atom at the C4-position would be the expected site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. It is anticipated that this compound would react with various aryl- or vinylboronic acids or esters in the presence of a palladium catalyst and a base. However, no specific examples, reaction conditions, or yields for this transformation have been documented in the available literature.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. While this compound is a theoretical candidate for this reaction, there are no published studies detailing its use in Sonogashira coupling reactions.
Buchwald-Hartwig Amination for C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination is a key method for constructing carbon-nitrogen bonds. This reaction would be expected to couple this compound with a wide range of primary or secondary amines. Despite the broad utility of this reaction, specific applications involving this particular pyrimidine (B1678525) substrate are not reported.
Negishi and Stille Coupling Applications
The Negishi coupling (using organozinc reagents) and the Stille coupling (using organotin reagents) are also prominent methods for C-C bond formation. Both offer distinct advantages in terms of substrate scope and functional group tolerance. Nevertheless, a search for their application with this compound yielded no specific research findings or data.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient pyrimidine ring is activated towards nucleophilic aromatic substitution (SNA r), particularly at positions ortho and para to the ring nitrogens (positions 2, 4, and 6). The bromine atom at the C4-position is a potential leaving group in such reactions.
Displacement of Bromine with Various Nucleophiles
It is plausible that the bromine atom of this compound could be displaced by a variety of nucleophiles, such as alkoxides, thiolates, or amines, under suitable conditions. The regioselectivity of such reactions on substituted pyrimidines can be complex, but the C4 position is often reactive. However, specific experimental results detailing the displacement of the bromine atom in this compound with various nucleophiles are absent from the scientific record.
Regioselectivity and Reaction Mechanisms
The pyrimidine ring is a π-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. This inherent electron deficiency makes the ring generally unreactive towards electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netstackexchange.comlibretexts.org The positions ortho and para to the ring nitrogens (C2, C4, and C6) are particularly activated for nucleophilic attack. This is because the anionic intermediate, known as a Meisenheimer complex, formed during the reaction can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atoms. stackexchange.comresearchgate.net
In the case of this compound, the C4 position, bearing the bromo substituent, is a prime site for nucleophilic attack. Attack at this position allows the negative charge of the intermediate to be stabilized through resonance by the adjacent nitrogen atom at the N1 position. stackexchange.comstackexchange.com Consequently, the bromine atom serves as a good leaving group in SNAr reactions, making this the most significant reaction pathway for this molecule. In di-substituted pyrimidines, the precise selectivity of nucleophilic attack can be influenced by the nature of the nucleophile and the other substituents present on the ring. stackexchange.comresearchgate.net
Electrophilic Aromatic Substitution Reactions
The pyrimidine nucleus is strongly deactivated towards electrophilic aromatic substitution (EAS). researchgate.net The high electronegativity of the two nitrogen atoms significantly reduces the electron density of the ring carbons, making them poor nucleophiles. wikipedia.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), one of the basic nitrogen atoms can be readily protonated. This creates a pyridinium-like cation, which further deactivates the ring to an even greater extent, rendering electrophilic attack nearly impossible. wikipedia.org
While EAS on pyrimidine is rare, if forced to occur under harsh conditions, it would proceed at the C5 position. The C5 position is the most electron-rich (or least electron-deficient) carbon on the ring, as it is meta to both nitrogen atoms. However, such reactions typically require the presence of multiple strong electron-donating (activating) groups to be feasible. researchgate.netmasterorganicchemistry.com The 2-(2-methoxyethoxy) group is an activating group, but its effect is likely insufficient to overcome the strong deactivation by the ring nitrogens and the deactivating bromo group.
Nitration and Sulfonation Studies
Specific studies on the direct nitration or sulfonation of this compound are not available in the scientific literature. Based on the general reactivity of the pyrimidine ring, it is expected that this compound would be highly resistant to these reactions. wikipedia.org Attempted nitration or sulfonation under standard conditions would likely result in no reaction or protonation at a ring nitrogen rather than substitution on a carbon atom.
A potential, though unverified, strategy to achieve electrophilic substitution on such a deactivated ring involves the initial formation of a pyrimidine N-oxide. wikipedia.orgyoutube.com The N-oxide group can donate electron density back into the ring, making it more susceptible to electrophilic attack. youtube.com Following the substitution reaction, the N-oxide could then be reduced to regenerate the pyrimidine ring. wikipedia.org
Functional Group Interconversions
Modification of the Bromo-Substituent
The bromo group at the C4 position is the most reactive site on the molecule and a versatile handle for a variety of functional group interconversions.
Nucleophilic Aromatic Substitution (SNAr): The C4-bromo substituent can be readily displaced by a range of nucleophiles. This is the most common transformation for 4-halopyrimidines. Reactions with amines, alkoxides, and other nucleophiles proceed efficiently to yield 4-substituted pyrimidine derivatives. libretexts.orgnih.govmdpi.com
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Amine | R-NH₂ | 4-(Alkylamino)-2-(2-methoxyethoxy)pyrimidine |
| Alkoxide | NaOR | 4-(Alkoxy)-2-(2-methoxyethoxy)pyrimidine |
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com Reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) coupling allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups at the C4 position. mdpi.comcore.ac.ukguidechem.com
Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst/Base System | Product |
|---|---|---|
| Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-2-(2-methoxyethoxy)pyrimidine |
| Heteroarylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 4-Heteroaryl-2-(2-methoxyethoxy)pyrimidine |
Transformations of the 2-(2-Methoxyethoxy) Side Chain
The 2-(2-methoxyethoxy) group is an ether linkage. Ether cleavage is a well-established chemical transformation that typically requires treatment with strong acids, such as hydrobromic acid (HBr), hydroiodic acid (HI), or strong Lewis acids like boron tribromide (BBr₃). wikipedia.org
The mechanism involves the initial protonation of the ether oxygen atom by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). This is followed by a nucleophilic attack by the conjugate base of the acid (e.g., Br⁻). For an aryl-alkyl ether, the cleavage almost invariably occurs at the alkyl-oxygen bond.
In the case of this compound, treatment with a reagent like HBr would be expected to cleave the bond between the pyrimidine C2 carbon and the exocyclic oxygen is less likely than cleavage of the bonds within the side chain. The more probable cleavage would occur at one of the ether linkages in the side chain, leading to the formation of 4-bromo-2-(2-hydroxyethoxy)pyrimidine or 4-bromo-2-hydroxypyrimidine. The latter exists predominantly in its more stable tautomeric form, 4-bromopyrimidin-2(1H)-one. researcher.life
Applications in Advanced Organic Synthesis As a Building Block
Precursor for Complex Heterocyclic Systems
The construction of fused heterocyclic systems is a central theme in medicinal chemistry and materials science, as these structures often exhibit unique biological activities and photophysical properties. yu.edu.jo 4-bromo-2-(2-methoxyethoxy)pyrimidine is an ideal starting material for the elaboration of more complex ring systems.
The pyrimidine (B1678525) ring is a fundamental component of many fused heterocyclic systems, including purines and pteridines, which are of immense biological importance. yu.edu.jo The synthesis of fused pyrimidine derivatives often involves the annulation of a new ring onto a pre-existing pyrimidine core. nih.gov In this context, the bromine atom of this compound can be exploited in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. These reactions are pivotal for building the framework of fused systems like pyrrolo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. frontiersin.org
For instance, a Suzuki coupling reaction could be employed to fuse a benzene (B151609) ring onto the pyrimidine core, leading to the formation of a quinazoline (B50416) derivative. The general strategy would involve the reaction of this compound with an appropriately substituted organoboron reagent in the presence of a palladium catalyst.
Table 1: Potential Reactions for the Synthesis of Fused Pyrimidines
| Reaction Type | Reactant with this compound | Resulting Fused System (Example) |
|---|---|---|
| Suzuki Coupling | Arylboronic acid | Quinazolines |
| Stille Coupling | Organostannane | Pyrido[2,3-d]pyrimidines |
| Buchwald-Hartwig Amination | Amine | Pyrrolo[2,3-d]pyrimidines |
Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of compounds with significant interest in materials science due to their electronic and photophysical properties. rsc.org The synthesis of these complex structures often relies on the strategic assembly of smaller heterocyclic building blocks. The pyrimidine moiety of this compound can be incorporated as a key structural element in the construction of larger polycyclic systems. Through sequential cross-coupling reactions, multiple aromatic or heteroaromatic rings can be appended to the pyrimidine core, leading to the formation of extended π-conjugated systems. These materials are investigated for their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as sensors. rsc.org
Integration into Diverse Molecular Architectures
The utility of this compound extends beyond the synthesis of fused ring systems. It is also a valuable component for creating diverse molecular architectures, from libraries of small molecules for drug discovery to precursors for advanced materials.
In modern drug discovery, the generation of compound libraries around a central scaffold is a common strategy for identifying new lead compounds. nih.gov this compound is an attractive scaffold for library synthesis due to its multiple points of diversification. The bromine atom can be readily replaced with a wide variety of substituents using cross-coupling chemistry. Furthermore, the methoxyethoxy side chain, while imparting favorable solubility, could potentially be modified or replaced to explore different regions of chemical space. This allows for the systematic variation of substituents around the pyrimidine core, enabling the exploration of structure-activity relationships (SAR). nih.govresearchgate.net
Table 2: Hypothetical Library from this compound Scaffold
| Position of Variation | Reaction Type | Example Substituents |
|---|---|---|
| 4-position (from bromo) | Suzuki Coupling | Phenyl, Thienyl, Pyridyl |
| 4-position (from bromo) | Buchwald-Hartwig | Anilines, Alkylamines |
The electronic properties of pyrimidine derivatives make them intriguing candidates for use in the development of novel materials. nih.gov There is growing interest in the application of such compounds in organic electronics and photonic devices. Specifically, this compound is noted as a building block for materials with applications in aggregation-induced emission (AIE), covalent organic frameworks (COFs), electronic materials, magnetic materials, organic pigments, and optical materials. The interplay between the electron-deficient pyrimidine ring and the flexible, electron-donating methoxyethoxy group can lead to unique solid-state packing and photophysical properties.
Strategic Use in Retrosynthetic Analysis
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. elsevier.com When considering a target molecule containing the 2-(2-methoxyethoxy)pyrimidine moiety, this compound represents a key strategic disconnection. The synthetic chemist can envision forming a carbon-carbon or carbon-heteroatom bond at the 4-position of this building block late in the synthetic sequence.
From a retrosynthetic perspective, this compound itself can be disconnected into simpler precursors. The ether linkage suggests a nucleophilic substitution reaction, likely a Williamson ether synthesis, between a 2-halopyrimidine and 2-methoxyethanol (B45455). The bromo-pyrimidine core can be traced back to the halogenation of a corresponding pyrimidinone or through a cyclization reaction to construct the pyrimidine ring from acyclic precursors. This strategic thinking allows for a flexible and efficient approach to the synthesis of complex molecules containing this valuable structural motif. researchgate.netarxiv.org
This compound is a versatile and valuable building block in the toolbox of the modern organic chemist. Its well-defined reactivity and multiple points for chemical modification make it an ideal precursor for the synthesis of a wide range of complex molecules. From the construction of fused heterocyclic systems for medicinal applications to its integration into advanced materials, this compound offers a reliable and strategic platform for molecular innovation. The continued exploration of the chemistry of this compound is poised to lead to the discovery of new molecules with significant biological and material properties.
Spectroscopic and Structural Elucidation Studies Excluding Basic Identification Data
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the compound's structure in solution.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
To confirm the molecular structure, a series of two-dimensional NMR experiments would be required.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For 4-bromo-2-(2-methoxyethoxy)pyrimidine, it would definitively show the correlation between the two protons on the pyrimidine (B1678525) ring and the connectivity within the 2-methoxyethoxy side chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of each carbon atom in the molecule that bears a proton.
A hypothetical data table for the expected 2D NMR correlations is presented below.
| Proton (¹H) | Correlated Carbon(s) (HSQC) | Key Correlated Carbon(s) (HMBC) |
| H5/H6 (pyrimidine) | C5/C6 | C4, C5/C6 |
| -OCH₂CH₂- | -OCH₂CH₂- | C2, -OCH₃ |
| -CH₂OCH₃ | -CH₂OCH₃ | -OCH₂CH₂- |
| -OCH₃ | -OCH₃ | -OCH₂CH₂- |
Dynamic NMR Studies for Conformational Analysis
The 2-methoxyethoxy side chain of the molecule possesses rotational freedom around its C-C and C-O single bonds. Dynamic NMR studies, conducted at varying temperatures, could reveal information about the rotational barriers and preferred conformations of this side chain. Such studies might indicate whether certain conformers are more stable at lower temperatures, which could have implications for the molecule's interaction with other substances.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkages, C=N and C=C stretching vibrations within the pyrimidine ring, and C-H stretching and bending modes. The presence of the bromine atom would influence the low-frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the pyrimidine ring, which may be weak or absent in the IR spectrum.
A summary of expected key vibrational modes is provided in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |
| C-H stretch (aromatic) | 3100 - 3000 | IR, Raman |
| C-H stretch (aliphatic) | 3000 - 2850 | IR, Raman |
| C=N stretch (ring) | 1650 - 1550 | IR, Raman |
| C=C stretch (ring) | 1600 - 1475 | IR, Raman |
| C-O-C stretch (ether) | 1250 - 1050 | IR |
| C-Br stretch | 650 - 550 | IR |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Electron ionization (EI) or tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. The fragmentation pattern provides a "fingerprint" of the molecule's structure. Expected fragmentation would likely involve cleavage of the ether side chain and potential loss of the bromine atom or fragments from the pyrimidine ring.
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding or stacking of the pyrimidine rings.
Chiroptical Spectroscopy
The molecule this compound is not chiral. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) are not applicable unless a chiral derivative is synthesized or the molecule is placed in a chiral environment.
Theoretical and Computational Chemistry of 4 Bromo 2 2 Methoxyethoxy Pyrimidine and Its Derivatives
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies from Infrared (IR) and Raman spectroscopy. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for understanding the electronic environment of the nuclei and the vibrational modes of the molecule.
NMR Chemical Shift Prediction:
The prediction of ¹H and ¹³C NMR chemical shifts for 4-bromo-2-(2-methoxyethoxy)pyrimidine is typically performed using Density Functional Theory (DFT) calculations. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach for calculating NMR shielding tensors. mdpi.com The choice of the DFT functional and basis set is crucial for obtaining accurate predictions that correlate well with experimental data. For similar organic molecules, hybrid functionals like B3LYP combined with a basis set such as 6-311+G(2d,p) have been shown to provide reliable results, especially when solvent effects are included using a model like the Polarizable Continuum Model (PCM). mdpi.com
The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyrimidine (B1678525) ring. The bromine atom at the C4 position is expected to exert a significant deshielding effect on the adjacent C5 proton due to its electronegativity and anisotropic effects. The 2-(2-methoxyethoxy) group at the C2 position, being an electron-donating group, would influence the chemical shifts of the pyrimidine ring protons and carbons, as well as exhibiting characteristic signals for its aliphatic protons.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. It is important to note that these are illustrative values and actual experimental results may vary.
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H5 | 8.3 - 8.6 | - |
| H6 | 8.7 - 9.0 | - |
| O-CH₂ | 4.4 - 4.7 | 68 - 72 |
| O-CH₂-CH₂-O | 3.7 - 4.0 | 70 - 74 |
| O-CH₃ | 3.3 - 3.6 | 58 - 62 |
| C2 | - | 165 - 170 |
| C4 | - | 155 - 160 |
| C5 | - | 115 - 120 |
| C6 | - | 160 - 165 |
Note: The predicted chemical shifts are relative to a standard reference (e.g., TMS) and are subject to the computational method and level of theory used.
Vibrational Frequency Prediction:
Theoretical calculations are also employed to predict the vibrational spectra (IR and Raman) of this compound. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. For pyrimidine derivatives, the vibrational modes include the stretching and bending of the ring C-H, C-N, and C-C bonds, as well as the vibrations associated with the substituents. nih.govnih.gov
The presence of the bromine atom is expected to give rise to a characteristic C-Br stretching vibration at lower frequencies. The 2-(2-methoxyethoxy) substituent will introduce several characteristic vibrational modes, including C-O stretching and CH₂ bending vibrations. A comparison of the calculated and experimental spectra can confirm the structure of the molecule and provide insights into its conformational properties. nih.gov
An illustrative table of predicted characteristic vibrational frequencies for this compound is provided below.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Pyrimidine ring C-H stretching | 3000 - 3100 |
| Aliphatic C-H stretching | 2850 - 3000 |
| Pyrimidine ring C=N/C=C stretching | 1400 - 1600 |
| CH₂ bending | 1400 - 1480 |
| C-O-C stretching (ether) | 1050 - 1150 |
| C-Br stretching | 500 - 650 |
Note: These are generalized frequency ranges and the actual values can be influenced by the specific molecular environment and intermolecular interactions.
Molecular Dynamics Simulations (if relevant for larger systems or interactions)
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations can provide valuable information, particularly concerning the conformational flexibility of the 2-(2-methoxyethoxy) side chain. This flexible side chain can adopt various conformations, which can be crucial for its interaction with biological targets or its behavior in different solvent environments.
MD simulations can be employed to:
Study Solvation Effects: The interaction of the molecule with solvent molecules can be explicitly modeled to understand its solubility and the influence of the solvent on its conformational preferences.
Investigate Interactions with Biomolecules: If this compound is being investigated as a potential drug candidate, MD simulations can be used to model its binding to a target protein. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and can provide insights into the binding affinity.
The force fields used in MD simulations are a critical component, and their parameters must be carefully chosen or developed to accurately represent the molecule's properties. For novel molecules, quantum mechanical calculations are often used to derive these parameters.
Structure Reactivity and Structure Property Relationship Studies
Influence of the Bromine Substituent on Pyrimidine (B1678525) Ring Activation
The bromine atom at the C4 position of the pyrimidine ring plays a pivotal role in activating the molecule towards nucleophilic substitution reactions. Pyrimidine itself is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further accentuated by the inductive effect of the bromine atom, making the carbon atoms of the ring, particularly C2, C4, and C6, electrophilic.
The C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. This is attributed to the greater ability to delocalize the negative charge in the Meisenheimer intermediate, the transient species formed during nucleophilic aromatic substitution (SNAr). When a nucleophile attacks the C4 position, the negative charge can be effectively stabilized through resonance, including delocalization onto one of the ring nitrogen atoms. The bromine atom, being a good leaving group, facilitates the subsequent elimination step, leading to the formation of the substituted product.
The reactivity of halo-substituted pyrimidines in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, further underscores the activating role of the bromine substituent. These palladium-catalyzed reactions are workhorses in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the 4-position of the pyrimidine ring is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle and allowing for the introduction of a wide array of substituents.
Impact of the 2-(2-Methoxyethoxy) Group on Molecular Properties and Reactivity
From a properties perspective, the 2-(2-methoxyethoxy) group is expected to enhance the solubility of the compound in organic solvents compared to a simple methoxy (B1213986) or ethoxy group. The presence of the ether oxygen atoms allows for hydrogen bond acceptance, which can improve interactions with polar aprotic solvents. This enhanced solubility is often a desirable trait in the context of drug discovery and materials science, facilitating formulation and processing.
In terms of reactivity, the 2-(2-methoxyethoxy) group exerts both electronic and steric effects. Electronically, the oxygen atom adjacent to the pyrimidine ring can donate electron density through resonance, which can partially mitigate the electron-withdrawing effect of the nitrogen atoms. However, the primary influence of this group is often steric. The flexible chain can adopt various conformations, potentially shielding the adjacent C2 position and directing incoming reagents to other sites on the pyrimidine ring. In the context of intermolecular interactions, the ether oxygens can act as hydrogen bond acceptors, which can be a crucial determinant in the binding of the molecule to biological targets such as enzymes.
Systematic Variations of Substituents for Reactivity Modulation
The modulation of reactivity in 4-bromo-2-(2-methoxyethoxy)pyrimidine can be systematically achieved by altering the substituents at various positions on the pyrimidine ring. While specific studies on this exact scaffold are limited, general principles of pyrimidine chemistry allow for predictions on how such variations would impact its chemical behavior.
Table 1: Predicted Effects of Substituent Variations on the Reactivity of the this compound Scaffold
| Position of Variation | Type of Substituent | Predicted Effect on Reactivity |
| 5-Position | Electron-withdrawing group (e.g., -NO2, -CN) | Increased electrophilicity of the ring, enhancing the rate of nucleophilic substitution at the C4 position. |
| 5-Position | Electron-donating group (e.g., -NH2, -OCH3) | Decreased electrophilicity of the ring, potentially slowing down nucleophilic substitution at the C4 position. |
| 6-Position | Bulky alkyl or aryl group | Steric hindrance may influence the approach of nucleophiles to the C4 position and could affect the conformation of the 2-(2-methoxyethoxy) group. |
| 2-(2-Methoxyethoxy) Chain | Variation in chain length or branching | Altered solubility and steric profile. Longer or more branched chains could further shield the C2 position and influence intermolecular interactions. |
For instance, the introduction of an electron-withdrawing group at the 5-position would further activate the ring towards nucleophilic attack at the C4-position. Conversely, an electron-donating group at the same position would have a deactivating effect. The steric bulk of a substituent at the 6-position could also play a significant role, potentially hindering the approach of a nucleophile to the C4 position.
Correlating Structural Features with Synthetic Utility
The structural features of this compound directly correlate with its utility as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules with potential biological activity. myuchem.com
The bromine atom at the C4-position is the primary handle for synthetic diversification. Its susceptibility to displacement by a wide range of nucleophiles allows for the introduction of various functional groups, including amines, alcohols, and thiols. Furthermore, its reactivity in palladium-catalyzed cross-coupling reactions opens up avenues for the formation of C-C, C-N, and C-O bonds, enabling the synthesis of a diverse library of 4-substituted pyrimidines. rsc.org
The 2-(2-methoxyethoxy) group, while less reactive, plays a crucial role in fine-tuning the properties of the final products. Its impact on solubility can be critical for compounds intended for biological evaluation. Moreover, the potential for this group to engage in specific hydrogen bonding interactions can be exploited in the design of molecules that bind to specific biological targets. nih.gov
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Resulting Functional Group at C4 |
| Nucleophilic Aromatic Substitution | Amines, bases (e.g., K2CO3, Et3N) | Substituted amino group |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids, Pd catalyst, base | Aryl or heteroaryl group |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl group |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Substituted amino group |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, aryl, or vinyl group |
In the context of drug discovery, the pyrimidine core is a well-established "privileged scaffold," found in numerous approved drugs. nih.gov The ability to systematically modify the this compound scaffold through the reactions outlined above makes it a valuable building block for generating novel compounds for high-throughput screening and lead optimization in various therapeutic areas, including oncology and infectious diseases.
Future Research Directions and Unexplored Potential
Development of Novel Catalytic Methods for Functionalization
The bromine atom at the 4-position of the pyrimidine (B1678525) ring is a key handle for introducing molecular diversity. Future research will likely focus on developing novel and more efficient catalytic methods for its functionalization. While traditional cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig are applicable, there is a continuous drive for greener, more atom-economical, and milder reaction conditions.
The exploration of modern catalytic systems could be a significant area of investigation. This includes the use of palladium-based catalysts with advanced phosphine (B1218219) ligands that can facilitate challenging coupling reactions with a broader range of substrates and lower catalyst loadings. Furthermore, the development of nickel- or copper-catalyzed cross-coupling reactions would offer more sustainable and cost-effective alternatives to palladium.
Another promising avenue is the application of C-H activation strategies. Direct functionalization of the pyrimidine core without the need for pre-installed halogen atoms would represent a significant step forward in synthetic efficiency. Research in this area could lead to the development of novel derivatives with unique substitution patterns and biological activities.
Integration into Flow Chemistry Systems for Continuous Production
The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry for the continuous and safe production of active pharmaceutical ingredients (APIs) and intermediates. nih.govmdpi.com The modular nature of flow systems allows for precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents and intermediates safely. europa.eu
Future research is expected to explore the integration of the synthesis of 4-bromo-2-(2-methoxyethoxy)pyrimidine and its derivatives into continuous flow systems. This approach could offer several advantages over traditional batch production, including:
Improved Safety: Better control over exothermic reactions and the ability to generate and consume reactive intermediates in situ. europa.eu
Higher Yields and Purity: Precise control of stoichiometry and residence time can lead to cleaner reactions with fewer byproducts.
Scalability: Seamless scaling from laboratory to industrial production. thieme.de
Automation: The potential for automated synthesis and optimization of reaction conditions.
The synthesis of related pyrimidine-containing APIs has already been successfully demonstrated in flow, suggesting that this compound is a viable candidate for this technology. mdpi.com
Exploration of Supramolecular Chemistry Applications
Supramolecular chemistry, the study of non-covalent interactions between molecules, offers exciting possibilities for the application of this compound. The presence of nitrogen atoms in the pyrimidine ring, the ether linkages in the side chain, and the potential for halogen bonding from the bromine atom provide multiple sites for non-covalent interactions.
Future research could investigate the ability of this compound to form well-defined supramolecular assemblies, such as:
Host-Guest Complexes: The methoxyethoxy side chain could potentially encapsulate small guest molecules, leading to applications in sensing or controlled release.
Self-Assembled Materials: The interplay of hydrogen bonding, halogen bonding, and π-π stacking could be exploited to create novel liquid crystals or gels with interesting photophysical or electronic properties.
Anion Recognition: The electron-deficient pyrimidine ring could interact with anions, paving the way for the development of new sensors for environmentally or biologically important anions.
Advanced Material Precursor Development (excluding specific material properties)
The unique electronic and structural features of this compound make it a promising precursor for the development of advanced materials. The pyrimidine core is a well-known component in organic electronic materials, and the bromo-substituent provides a convenient point for polymerization or modification.
Future research in this area could focus on utilizing this compound as a monomer or a key building block for the synthesis of:
Organic Semiconductors: Incorporation into conjugated polymer backbones could lead to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Functional Polymers: The methoxyethoxy side chain can impart specific solubility properties and influence the morphology of resulting polymers.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring can coordinate to metal ions, enabling the construction of porous materials with potential applications in gas storage or catalysis.
Computational Design of Enhanced Derivatives and Reactions
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules and reactions. ekb.eg In the context of this compound, computational studies can provide valuable insights and guide experimental work in several ways.
Future research will likely employ computational methods to:
Predict Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to understand the reactivity of the molecule and to predict the outcomes of different chemical transformations, aiding in the design of more efficient synthetic routes.
Design Derivatives with Desired Properties: Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be used to design new derivatives with enhanced biological activity for applications in medicinal chemistry. dovepress.com For example, by modeling the interaction of pyrimidine derivatives with the active sites of enzymes like kinases, researchers can rationally design more potent and selective inhibitors. researchgate.net
Simulate Material Properties: Molecular dynamics (MD) simulations can be used to predict the bulk properties of materials derived from this compound, such as their morphology and charge transport characteristics.
By combining computational design with experimental synthesis and characterization, researchers can significantly accelerate the development of new functional molecules and materials based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 4-bromo-2-(2-methoxyethoxy)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can be adapted from analogous pyrimidine derivatives. For example, halogenation of pyrimidine precursors (e.g., 2-hydroxy pyrimidines) using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions is common. Etherification of the hydroxyl group with 2-methoxyethoxy substituents can be achieved via nucleophilic substitution using 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃ or NaH) in DMF or THF . Reaction optimization should focus on temperature control (40–80°C) and inert atmospheres to minimize side reactions. Evidence from similar compounds (e.g., 2-phenoxypyrimidines) indicates yields of 60–85% under these conditions .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the methoxy group (δ ~3.3–3.5 ppm, singlet) and the 2-methoxyethoxy chain (δ ~3.6–4.5 ppm, multiplet). The pyrimidine ring protons typically resonate at δ 8.0–9.0 ppm .
- ¹³C NMR : The bromine-bearing carbon (C-4) appears downfield (δ ~160 ppm), while the methoxy carbons resonate at δ ~55–60 ppm .
- HRMS : The molecular ion peak should match the exact mass (C₇H₉BrN₂O₂: theoretical ~247.98 g/mol). Fragmentation patterns should align with loss of Br (M−79/81) and methoxy groups .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of introducing substituents to this compound?
- Methodological Answer : Microwave irradiation enhances reaction kinetics for functionalization. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) can be performed in DMF/H₂O at 100–120°C for 10–30 minutes, achieving >90% conversion . Similarly, aminocarbonylation at C-2 using Mo(CO)₆ under microwave conditions (150°C, 20 min) yields carboxamide derivatives with reduced side products compared to conventional heating .
Q. What strategies resolve contradictory data in bioactivity studies of pyrimidine derivatives?
- Methodological Answer : Contradictions in bioactivity (e.g., fungicidal vs. inactive results) often arise from substituent positioning or stereoelectronic effects. Computational modeling (e.g., DFT for electron density analysis) and SAR (Structure-Activity Relationship) studies can identify critical functional groups. For example, the 2-methoxyethoxy group’s electron-donating nature may enhance π-stacking with biological targets, while bromine’s steric bulk could hinder binding in certain enzymes . Validate hypotheses via systematic substitution (e.g., replacing Br with Cl or CF₃) and assay replication under standardized conditions .
Q. How can advanced crystallography elucidate intermolecular interactions in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs and non-covalent interactions. For analogous compounds, dihedral angles between the pyrimidine ring and substituents (e.g., 64.2° for 2-phenoxypyrimidine derivatives) influence solubility and crystallinity . Hydrogen bonding between methoxy oxygen and adjacent Br atoms or π-π stacking between pyrimidine rings can stabilize the lattice, as seen in halogenated pyrimidines . Use SHELX or OLEX2 for refinement, and compare with databases (e.g., Cambridge Structural Database) for trend analysis.
Methodological Challenges & Solutions
Q. Why do certain synthetic routes for brominated pyrimidines exhibit low reproducibility, and how can this be mitigated?
- Answer : Low reproducibility often stems from trace moisture or oxygen in reactions. For bromination, rigorously dry solvents (e.g., distilled CH₂Cl₂) and Schlenk-line techniques are critical. Monitor reaction progress via TLC or in-situ IR to avoid over-bromination. For etherification, use freshly activated molecular sieves to scavenge water . Evidence from 5-bromo-2,4-dimethoxypyrimidine synthesis highlights the importance of stoichiometric control (1:1.1 molar ratio of precursor to brominating agent) .
Q. What analytical workflows validate the purity of this compound in complex matrices?
- Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection (λ = 254 nm) to separate and quantify the compound. For trace impurities, LC-HRMS or GC-MS is recommended. Purity thresholds ≥99% are achievable via recrystallization from ethyl acetate/petroleum ether (1:3 v/v), as demonstrated for structurally related pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
